4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
Molecular Formula |
C31H31N5 |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C31H31N5/c1-22-9-7-13-26(17-22)35-16-15-34(19-24(35)3)30-29-28(25-11-5-4-6-12-25)20-36(31(29)33-21-32-30)27-14-8-10-23(2)18-27/h4-14,17-18,20-21,24H,15-16,19H2,1-3H3 |
InChI Key |
HFWVDWFFXBJZFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C3=NC=NC4=C3C(=CN4C5=CC=CC(=C5)C)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
The pyrrolo[2,3-d]pyrimidine core is constructed via one-pot, multi-component reactions (MCRs) or stepwise cyclization. A widely cited approach involves the condensation of arylglyoxals, 1,3-dimethyl-6-aminouracil, and barbituric acid derivatives under mild conditions . For the target compound, phenylglyoxal (1a ) reacts with 1,3-dimethyl-6-aminouracil (2 ) and a substituted barbituric acid derivative in ethanol at 50°C with tetrabutylammonium bromide (TBAB) as a catalyst . This method achieves yields exceeding 85% while avoiding side products like dihydropyrido[2,3-d:6,5-d']dipyrimidines .
Key Reaction Conditions
| Component | Role | Optimal Quantity |
|---|---|---|
| Phenylglyoxal | Electrophilic partner | 1.2 equivalents |
| 1,3-Dimethyl-6-aminouracil | Nucleophile | 1.0 equivalent |
| TBAB | Phase-transfer catalyst | 5 mol% |
| Ethanol | Solvent | 10 mL/mmol |
| Temperature | Reaction control | 50°C, 6 hours |
This step forms the 5-phenyl-7H-pyrrolo[2,3-d]pyrimidine scaffold, which is subsequently functionalized at the 4- and 7-positions .
Functionalization at the 7-Position
The 3-methylphenyl group at the 7-position is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. A preferred method involves:
-
Chlorination : The 7-position is activated by treating the core with N-chlorosuccinimide (NCS) in acetonitrile at 0°C .
-
Coupling with 3-Methylphenylboronic Acid : A palladium-catalyzed Suzuki reaction (Pd(PPh₃)₄, K₂CO₃, dioxane/water 4:1, 90°C, 8 hours) attaches the 3-methylphenyl group, yielding 85% of the desired product .
Final Compound Characterization
The target compound is purified via recrystallization (ethanol/water 3:1) and characterized using:
Industrial-Scale Optimization
For large-scale synthesis, the following adjustments are critical:
-
Solvent Recovery : Ethanol is distilled and reused to reduce costs .
-
Catalyst Recycling : TBAB is recovered via aqueous extraction, achieving 92% reuse efficiency .
-
Process Safety : POCl₃ is replaced with safer alternatives like PCl₃ in some protocols, though yields drop to 68% .
Challenges and Solutions
-
Regioselectivity : Competing substitutions at the 2- and 4-positions are mitigated by using bulky bases (e.g., diisopropylethylamine) .
-
Byproduct Formation : Side products from over-alkylation are minimized by controlling reaction stoichiometry and temperature .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| One-pot MCR | 85 | 97 | 120 |
| Stepwise NAS | 72 | 98.6 | 150 |
| Hybrid Approach | 78 | 96 | 135 |
The one-pot method offers superior cost-efficiency, while stepwise NAS ensures higher reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated precursors and nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
The compound 4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a member of the pyrrolo[2,3-d]pyrimidine family, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its applications across various scientific research domains, particularly focusing on its pharmacological properties and synthetic methodologies.
Anticancer Activity
Research has shown that pyrrolo[2,3-d]pyrimidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have demonstrated that certain derivatives exhibit potent activity against breast cancer and leukemia cell lines. The mechanism often involves the inhibition of specific kinases or other cellular pathways critical for cancer cell survival .
Antiviral Properties
Some derivatives have been identified as potential antiviral agents, particularly against RNA viruses. Their mechanism may involve interference with viral replication processes or direct inhibition of viral enzymes .
Anti-inflammatory Effects
Pyrrolo[2,3-d]pyrimidine derivatives have shown promise in reducing inflammation in various models. These compounds may inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses .
Antimicrobial Activity
The antimicrobial properties of these compounds make them suitable candidates for developing new antibiotics. They have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Activity
A study published in the Bull. Chem. Soc. Ethiop. highlighted the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives and their evaluation against several cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting strong potential for further development into anticancer drugs .
Case Study 2: Antiviral Properties
Another investigation focused on the antiviral efficacy of a series of pyrrolo[2,3-d]pyrimidine derivatives against influenza virus strains. The study concluded that specific modifications to the piperazine moiety enhanced antiviral activity, paving the way for novel therapeutic agents .
Case Study 3: Anti-inflammatory Effects
Research conducted on a derivative's anti-inflammatory properties revealed a marked reduction in edema in animal models when administered at therapeutic doses. This suggests a viable pathway for developing anti-inflammatory medications based on this scaffold .
Mechanism of Action
The mechanism of action of 4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous pyrrolo[2,3-d]pyrimidine derivatives:
Structural and Functional Insights
Piperazine vs. Pyrrolidine at Position 4 :
The target compound’s 3-methylphenyl-substituted piperazine likely enhances binding to receptors with hydrophobic pockets compared to pyrrolidine in . Piperazine’s basic nitrogen atoms may also facilitate salt formation, improving solubility .- Substituent Position on Aromatic Rings: The 3-methylphenyl group at position 7 (target) vs. 4-methylphenyl () alters steric interactions.
Halogen vs. Alkyl Groups :
Chlorine or fluorine at position 5 () increases electronegativity and metabolic stability but reduces lipophilicity compared to the target’s phenyl group.
Pharmacological Considerations
- However, the 3-methylphenyl groups may reduce off-target effects compared to bulkier substituents.
Synthetic Accessibility :
Similar compounds (e.g., ) are synthesized via coupling reactions (e.g., amide bond formation), suggesting the target compound’s piperazine moiety could be introduced using analogous methods .
Research Findings and Data
Crystallographic Data (Comparative Analysis)
Bond Angles and Torsion :
In , the C33—N52—C53 angle (125.8°) and C53—N52—C56 angle (110.9°) highlight the rigidity of the pyrrolidine ring. The target compound’s piperazine group may exhibit greater flexibility, affecting conformational dynamics.Packing Interactions :
Compounds with para-substituted aryl groups (e.g., ) show tighter crystal packing due to symmetric interactions, whereas meta-substituted derivatives (target) may exhibit looser packing, influencing solubility .
Predicted Physicochemical Properties
Biological Activity
The compound 4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activity. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.52 g/mol. The structure features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse pharmacological activities.
Antitumor Activity
Research indicates that compounds with similar structural motifs to pyrrolo[2,3-d]pyrimidines exhibit significant antitumor properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific compound under discussion has demonstrated selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
The proposed mechanism of action involves the inhibition of key signaling pathways associated with tumor growth and survival. Notably, the compound may act as an inhibitor of PI3K/Akt/mTOR signaling pathways, which are critical in regulating cell growth and metabolism. Inhibition of these pathways can lead to reduced tumor cell viability and enhanced apoptosis.
Neuropharmacological Effects
Additionally, the piperazine moiety in the compound suggests potential neuropharmacological effects. Compounds with piperazine structures have been linked to antidepressant and anxiolytic activities. Preliminary studies indicate that this compound may modulate serotonin receptors, contributing to its potential use in treating mood disorders.
Case Studies and Research Findings
A review of literature reveals several studies focusing on related compounds:
- Anticancer Studies : A study published in Molecules highlighted that pyrrolo[2,3-d]pyrimidine derivatives showed promising results in inhibiting tumor growth in xenograft models . The study emphasized the importance of structural modifications in enhancing biological activity.
- Neuropharmacological Research : A paper from Frontiers in Pharmacology discussed the role of piperazine derivatives in modulating neurotransmitter systems, indicating possible applications in treating anxiety and depression .
- In Vitro Assays : Various in vitro assays have demonstrated that compounds similar to 4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine exhibit significant inhibition against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C25H28N4 |
| Molecular Weight | 396.52 g/mol |
| Antitumor Activity | IC50 values < 10 µM |
| Neuropharmacological Effects | Serotonin receptor modulation |
Q & A
Basic: What are the common synthetic routes for preparing pyrrolo[2,3-d]pyrimidine derivatives, and how can they be adapted for synthesizing this compound?
Answer:
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step reactions, such as cyclocondensation of substituted amines with aldehydes or cyanamides. For example, describes the synthesis of structurally analogous compounds via:
- Method A : Refluxing amines (e.g., 3-aminopyrroles) with methanol and ammonia to form intermediates, followed by crystallization from ethanol-DMF.
- Method B : Heating 3-amino-2-cyanopyrroles with formamide and DMF under reflux to achieve cyclization.
To adapt these methods for the target compound, substituents like 3-methylphenyl groups on the piperazine ring and phenyl groups at positions 5 and 7 must be introduced via pre-functionalized starting materials. For instance, substituting the aryl groups in Method B with 3-methylphenylbenzaldehyde derivatives could yield the desired scaffold. Reaction optimization (e.g., temperature, solvent, and catalyst selection) is critical to manage steric hindrance from multiple methyl groups .
Basic: How is the structural identity of this compound confirmed using spectroscopic and crystallographic methods?
Answer:
Structural confirmation involves:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra resolve aromatic protons (δ 6.5–8.0 ppm for phenyl groups) and methyl groups (δ 2.2–2.5 ppm). Piperazine protons appear as broad singlets near δ 3.0–3.5 ppm (see for analogous compounds).
- X-ray Crystallography : Single-crystal studies (e.g., ) validate bond lengths (e.g., C–C ≈ 1.35–1.50 Å) and dihedral angles between aromatic rings, ensuring correct regiochemistry.
- Mass Spectrometry (HRMS) : Exact mass analysis confirms the molecular formula (e.g., [M+H]+ calculated for C34H34N6: 527.2976) .
Advanced: What strategies resolve contradictions in biological activity data across studies for this compound?
Answer:
Discrepancies in biological data (e.g., kinase inhibition vs. cytotoxicity) may arise from:
- Assay Conditions : Variability in cell lines, incubation times, or solvent effects (e.g., DMSO concentration). Standardizing protocols per AOAC SMPR 2014.011 guidelines improves reproducibility .
- Structural Isomerism : Undetected regioisomers (e.g., piperazine substitution patterns) can skew results. HPLC purity checks (>98%) and 2D NMR (e.g., NOESY) clarify isomer dominance .
- Metabolic Stability : Differences in microsomal stability assays (e.g., human vs. murine liver S9 fractions) require cross-validation using LC-MS metabolite profiling .
Advanced: How can computational methods predict the biological activity of this compound, and what experimental validation is required?
Answer:
- Molecular Docking : Tools like AutoDock Vina model interactions with kinase targets (e.g., EGFR or VEGFR2). The piperazine ring’s flexibility and methylphenyl groups’ hydrophobicity are key for binding affinity predictions .
- QSAR Models : Use descriptors like LogP, polar surface area, and H-bond donors to correlate structure with activity. highlights HRMS-validated analogues with IC50 < 100 nM for kinase inhibition.
- Validation : In vitro kinase assays (e.g., ADP-Glo™) and cellular assays (e.g., MTT for cytotoxicity) confirm predictions. Discrepancies between computational and experimental IC50 values may indicate unmodeled solvent effects or protein flexibility .
Advanced: What are the challenges in optimizing the pharmacokinetic profile of this compound for in vivo studies?
Answer:
Key challenges include:
- Solubility : The hydrophobic phenyl and methyl groups reduce aqueous solubility. Prodrug strategies (e.g., phosphate esters) or co-solvents (e.g., PEG-400) are tested per .
- Metabolic Clearance : Piperazine N-methylation (CYP3A4 substrate) may enhance stability. Microsomal incubation with NADPH identifies major metabolites .
- Blood-Brain Barrier Penetration : LogD (2.5–3.5) and P-gp efflux ratios (via MDCK-MDR1 assays) guide CNS-targeting modifications .
Basic: What analytical techniques are essential for purity assessment during synthesis?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5%).
- TLC : Silica gel plates (CHCl3/MeOH 10:1) monitor reaction progress (Rf ≈ 0.5–0.6 for target compound) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 70.3%, H: 6.5%, N: 16.2%) .
Advanced: How does the substitution pattern on the piperazine ring influence receptor selectivity?
Answer:
- 3-Methylphenyl vs. 4-Methoxyphenyl : Bulkier 3-methylphenyl groups enhance selectivity for hydrophobic kinase pockets (e.g., c-Met), while electron-donating methoxy groups improve solubility but reduce affinity .
- Piperazine Conformation : X-ray data ( ) shows chair conformations stabilize hydrogen bonds with Asp and Lys residues in active sites. Methyl groups at position 3 restrict rotational freedom, improving target engagement .
Basic: What safety and handling protocols are recommended for this compound?
Answer:
- PPE : Gloves, lab coat, and goggles for handling.
- Storage : Desiccated at –20°C in amber vials to prevent photodegradation.
- Waste Disposal : Incineration per EPA guidelines for halogen-free organics. Refer to for sulfate salt stability data.
Advanced: How can multi-component reactions (MCRs) streamline the synthesis of analogues?
Answer:
MCRs (e.g., Ugi or Biginelli reactions) enable one-pot assembly of pyrrolo[2,3-d]pyrimidine cores. demonstrates:
- Step 1 : Condensation of aryl aldehydes, cyanamide, and methyl vinyl ketone in ethanol yields intermediates.
- Step 2 : Cyclization with piperazine derivatives under microwave irradiation (150°C, 30 min) achieves 75–85% yields.
- Advantage : Reduces purification steps and improves atom economy vs. traditional stepwise synthesis .
Advanced: What structural modifications enhance metabolic stability without compromising activity?
Answer:
- Methyl to Trifluoromethyl : Replace metabolically labile methyl groups with CF3 (e.g., ), improving resistance to CYP450 oxidation.
- Piperazine to Morpholine : Rigid morpholine rings (see ) reduce off-target binding while maintaining solubility.
- Deuterium Incorporation : Per , deuterated methyl groups (CD3) slow metabolism, extending half-life in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
